Tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)piperazine-1-carboxylate is a chemical compound known for its use as a chemoselective tert-butoxycarbonylation reagent. This compound is particularly valuable in organic synthesis due to its ability to selectively protect amines under mild and environmentally friendly conditions .
Mechanism of Action
Target of Action
The primary target of 1-Tert-butyloxycarbonyl-4-(3-cyano-4,6-dimethylpyridin-2-YL)piperazine is aromatic and aliphatic amines . These amines play a crucial role in various biological processes, including neurotransmission and cellular metabolism.
Mode of Action
This compound acts as a chemoselective N-tert-butoxycarbonylation reagent for aromatic and aliphatic amines . It interacts with these amines to form a carbamate linkage, which is a key step in the synthesis of many pharmaceuticals and biologically active compounds.
Biochemical Pathways
The compound affects the biochemical pathway of amine functionalization. Specifically, it facilitates the N-tert-butoxycarbonylation of amines, a critical step in the synthesis of various pharmaceuticals and biologically active compounds .
Result of Action
The result of the compound’s action is the formation of a carbamate linkage with amines. This reaction is chemoselective, meaning it selectively reacts with amines over other functional groups . This selectivity makes it a valuable tool in organic synthesis, particularly in the production of pharmaceuticals and biologically active compounds.
Action Environment
The compound’s action, efficacy, and stability are influenced by various environmental factors. The reaction is carried out under mild, environment-friendly conditions and is completed quickly within 1 hour . The Boc carrier is easily recyclable, making it suitable for industrial production .
Biochemical Analysis
Biochemical Properties
1-Tert-butyloxycarbonyl-4-(3-cyano-4,6-dimethylpyridin-2-YL)piperazine plays a significant role in biochemical reactions as a chemoselective tert-butoxycarbonylation reagent. It is used to protect amines in both aromatic and aliphatic compounds, facilitating selective reactions under mild conditions . The compound interacts with various enzymes and proteins involved in amine protection and deprotection processes. For instance, it may interact with enzymes that catalyze the removal of protecting groups, ensuring that the desired reactions occur without unwanted side reactions.
Cellular Effects
The effects of 1-Tert-butyloxycarbonyl-4-(3-cyano-4,6-dimethylpyridin-2-YL)piperazine on cellular processes are primarily related to its role in protecting amine groups. This protection can influence cell signaling pathways, gene expression, and cellular metabolism by preventing the modification of amine-containing biomolecules. The compound’s ability to selectively protect amines ensures that specific cellular functions are preserved while allowing for targeted biochemical modifications .
Molecular Mechanism
At the molecular level, 1-Tert-butyloxycarbonyl-4-(3-cyano-4,6-dimethylpyridin-2-YL)piperazine exerts its effects through the formation of stable carbamate bonds with amine groups. This interaction prevents the amines from participating in other reactions, thereby protecting them during synthetic processes. The compound’s chemoselectivity is attributed to its ability to form these bonds under mild conditions, which minimizes the risk of side reactions and degradation of sensitive biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Tert-butyloxycarbonyl-4-(3-cyano-4,6-dimethylpyridin-2-YL)piperazine are observed to be stable over time. The compound’s stability ensures that it remains effective as a protecting agent throughout the duration of biochemical experiments. Studies have shown that the compound can be recycled and reused without significant loss of activity, making it a cost-effective option for long-term use in organic synthesis and biochemical research .
Dosage Effects in Animal Models
The effects of 1-Tert-butyloxycarbonyl-4-(3-cyano-4,6-dimethylpyridin-2-YL)piperazine in animal models vary with dosage. At lower doses, the compound effectively protects amine groups without causing adverse effects. At higher doses, there may be potential for toxicity or other adverse reactions. It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies .
Metabolic Pathways
1-Tert-butyloxycarbonyl-4-(3-cyano-4,6-dimethylpyridin-2-YL)piperazine is involved in metabolic pathways related to amine protection and deprotection. The compound interacts with enzymes that catalyze the formation and removal of carbamate bonds, influencing metabolic flux and metabolite levels. These interactions ensure that the desired biochemical modifications are achieved without disrupting essential metabolic processes .
Transport and Distribution
Within cells and tissues, 1-Tert-butyloxycarbonyl-4-(3-cyano-4,6-dimethylpyridin-2-YL)piperazine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where amine protection is required. The compound’s distribution is crucial for its effectiveness in biochemical reactions, ensuring that it reaches the necessary cellular compartments .
Subcellular Localization
The subcellular localization of 1-Tert-butyloxycarbonyl-4-(3-cyano-4,6-dimethylpyridin-2-YL)piperazine is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles where it can exert its protective effects on amine groups. The compound’s localization is essential for its function, as it ensures that the desired biochemical modifications occur in the appropriate cellular context .
Preparation Methods
The synthesis of tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)piperazine-1-carboxylate involves the reaction of tert-butyl chloroformate with 3-cyano-4,6-dimethylpyridin-2-amine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
Tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the tert-butoxycarbonyl group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups can participate in such reactions under appropriate conditions.
Scientific Research Applications
This compound is widely used in scientific research, particularly in organic chemistry, for the protection of amines during multi-step synthesis. Its chemoselectivity and mild reaction conditions make it an ideal reagent for synthesizing complex molecules.
Comparison with Similar Compounds
Similar compounds include other tert-butoxycarbonylation reagents such as tert-butyl chloroformate and di-tert-butyl dicarbonate. Compared to these reagents, tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)piperazine-1-carboxylate offers enhanced chemoselectivity and milder reaction conditions. This makes it particularly useful for protecting sensitive amines in complex synthetic routes .
Properties
IUPAC Name |
tert-butyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)piperazine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-12-10-13(2)19-15(14(12)11-18)20-6-8-21(9-7-20)16(22)23-17(3,4)5/h10H,6-9H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAONHLNBNXCGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCN(CC2)C(=O)OC(C)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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